Luxabendazole

Description

Properties

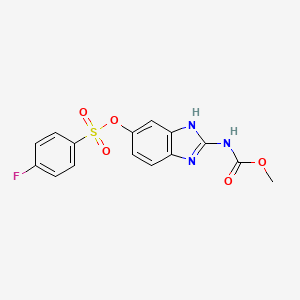

IUPAC Name |

[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] 4-fluorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O5S/c1-23-15(20)19-14-17-12-7-4-10(8-13(12)18-14)24-25(21,22)11-5-2-9(16)3-6-11/h2-8H,1H3,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIDWFUBDDXAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238189 | |

| Record name | Luxabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90509-02-7 | |

| Record name | Luxabendazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090509027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luxabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUXABENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S1S00GV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Luxabendazole's Mechanism of Action on Tubulin Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luxabendazole, a member of the benzimidazole class of anthelmintics, exerts its therapeutic effect by targeting tubulin, a critical component of the cytoskeleton. This technical guide delves into the core mechanism of action of luxabendazole and its congeners on tubulin polymerization. While specific quantitative binding data for luxabendazole is limited in publicly available literature, this document synthesizes the current understanding of the broader benzimidazole class to provide a comprehensive overview. This guide includes a summary of available quantitative data for related compounds, detailed experimental protocols for key assays, and visualizations of the pertinent molecular pathways and experimental workflows.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental to numerous cellular processes, including cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by phases of polymerization and depolymerization, is essential for their function. Disruption of microtubule dynamics is a well-established therapeutic strategy, particularly in oncology and for anti-parasitic agents.

Benzimidazoles, a class of broad-spectrum anthelmintics, selectively target parasite tubulin, leading to the disruption of microtubule-dependent processes and ultimately, parasite death. Luxabendazole is a member of this class, and its mechanism of action is presumed to be consistent with that of other well-studied benzimidazoles, such as albendazole and mebendazole. This guide will explore the molecular interactions and cellular consequences of benzimidazole binding to tubulin.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for benzimidazoles is the inhibition of tubulin polymerization. These compounds bind to a specific site on the β-tubulin subunit, preventing the incorporation of tubulin dimers into growing microtubule chains. This disruption leads to a net depolymerization of microtubules.

The binding site for benzimidazoles on β-tubulin is often referred to as the colchicine-binding site, although the exact interactions may differ. The selective toxicity of benzimidazoles towards parasites is attributed to a higher binding affinity for parasite β-tubulin isoforms compared to their mammalian counterparts. Resistance to benzimidazoles in parasites is frequently linked to specific point mutations in the β-tubulin gene, which alter the drug-binding site and reduce binding affinity.

Quantitative Data on Benzimidazole-Tubulin Interaction

Table 1: Tubulin Polymerization Inhibition by Benzimidazoles

| Compound | Organism/Cell Line | IC50 (µM) | Reference |

| Albendazole | Paclitaxel-resistant human ovarian cancer cells (1A9PTX22) | Potent inhibitor (specific IC50 not provided) | [1] |

| Mebendazole | Haemonchus contortus (L3 larvae) | Not specified, but high affinity binding observed | [2] |

| Nocodazole | Bovine brain | ~2.29 | [3] |

| Various Benzimidazole Derivatives | SK-Mel-28 (human melanoma) | 2.55 - 17.89 | [4] |

Table 2: Binding Affinity of Benzimidazoles to Tubulin

| Compound | Tubulin Source | Binding Affinity (Ka, M⁻¹) | Reference |

| Mebendazole | Haemonchus contortus | 1.6 x 10⁸ | [2] |

| Oxibendazole | Haemonchus contortus | High affinity (specific Ka not provided) | [2] |

| Albendazole | Haemonchus contortus | High affinity (specific Ka not provided) | [2] |

| Fenbendazole | Haemonchus contortus | High affinity (specific Ka not provided) | [2] |

| Thiabendazole | Haemonchus contortus | High affinity (specific Ka not provided) | [2] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the increase in turbidity as tubulin polymerizes into microtubules.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Luxabendazole (or other test compound) dissolved in DMSO

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well microplates

Procedure:

-

Prepare a tubulin solution at a final concentration of 3-5 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

-

Add the test compound (e.g., luxabendazole) at various concentrations to the wells of a 96-well plate. Include a DMSO-only control.

-

Transfer the tubulin solution to the wells containing the test compound.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

-

The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.

-

The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50% compared to the control.[5][6]

Colchicine-Binding Assay

This competitive binding assay is used to determine if a test compound binds to the colchicine-binding site on tubulin.

Materials:

-

Purified tubulin

-

[³H]-Colchicine

-

Test compound (luxabendazole)

-

Phosphate buffer

-

DEAE-cellulose filter discs

-

Scintillation fluid and counter

Procedure:

-

Incubate purified tubulin with a fixed concentration of [³H]-colchicine and varying concentrations of the test compound in a phosphate buffer at 37°C for 1 hour.

-

After incubation, rapidly filter the mixture through DEAE-cellulose filter discs. The tubulin-ligand complex will bind to the filter, while unbound colchicine will pass through.

-

Wash the filters with cold buffer to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

A decrease in radioactivity on the filter with increasing concentrations of the test compound indicates competitive binding to the colchicine site.

Immunofluorescence Microscopy for Microtubule Integrity

This cell-based assay visualizes the effect of the test compound on the microtubule network within cells.[3]

Materials:

-

Cultured cells (e.g., HeLa, or a relevant parasite cell line)

-

Luxabendazole (or other test compound)

-

Fixative (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound for a specified time (e.g., 24 hours).

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Incubate with the primary anti-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous microtubule network and an increase in diffuse tubulin staining indicate inhibition of polymerization.

Signaling Pathways and Cellular Consequences of Microtubule Disruption

The inhibition of tubulin polymerization by benzimidazoles, including presumably luxabendazole, triggers a cascade of downstream cellular events, ultimately leading to cell death.

Cell Cycle Arrest

Functional microtubules are essential for the formation of the mitotic spindle, which is responsible for chromosome segregation during cell division. Disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of the cell cycle, typically at the G2/M phase.[7][8][9]

Induction of Apoptosis

Prolonged cell cycle arrest can trigger the intrinsic apoptotic pathway. The exact signaling cascade can vary between cell types but often involves the activation of caspase pathways. For instance, in some cancer cells, albendazole has been shown to induce apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.[7][10][11][12]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the mechanism of action of luxabendazole.

References

- 1. Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant 1A9PTX22 human ovarian cancer cells by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific interaction of benzimidazole anthelmintics with tubulin: high-affinity binding and benzimidazole resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Widely Used Antihelmintic Drug Albendazole is a Potent Inducer of Loss of Heterozygosity [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of apoptosis and autophagy by albendazole in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Benzimidazole Anthelmintics: A Deep Dive into Albendazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzimidazole anthelmintics, with a primary focus on albendazole, a widely used broad-spectrum anti-parasitic agent. This document will explore the critical chemical features of the benzimidazole scaffold that govern its therapeutic efficacy, detail relevant experimental methodologies, and present key data in a structured format for comparative analysis.

Introduction to Benzimidazole Anthelmintics

Benzimidazole derivatives are a cornerstone in the treatment of helminth infections in both human and veterinary medicine.[1][2] Their mechanism of action primarily involves the disruption of microtubule polymerization in parasitic cells by binding to β-tubulin.[1][2][3][4][5] This targeted action leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite.[3][5][6] The versatility of the benzimidazole scaffold has allowed for extensive chemical modifications, leading to the development of numerous potent anthelmintic drugs.

Core Structure-Activity Relationships of the Benzimidazole Scaffold

The anthelmintic activity of benzimidazole compounds is intricately linked to the nature and position of substituents on the core heterocyclic structure. The general benzimidazole scaffold and key positions for substitution are illustrated below.

Caption: General chemical structure of the benzimidazole core and key positions for substitutions that influence anthelmintic activity.

Systematic studies have revealed several key SAR principles for this class of compounds:

-

Position 2: Substitution at this position is crucial for anthelmintic activity. The presence of a methylcarbamate group, as seen in albendazole and mebendazole, is highly favorable for binding to β-tubulin and subsequent inhibition of microtubule polymerization.[7]

-

Position 5 (and 6): Modifications at the 5- and 6-positions of the benzene ring significantly impact the drug's metabolic profile, spectrum of activity, and potency. Lipophilic substitutions at this position can enhance membrane permeability.[2] For instance, the propylthio group in albendazole and the phenyl-sulfanyl group in fenbendazole contribute to their broad-spectrum efficacy.[7]

Quantitative Structure-Activity Relationship Data

The following table summarizes the structure-activity relationships of selected benzimidazole anthelmintics, highlighting the impact of substitutions on their primary biological activity.

| Compound | R2-Substituent | R5-Substituent | Primary Activity |

| Albendazole | Methylcarbamate | Propylthio | Broad-spectrum anthelmintic |

| Mebendazole | Methylcarbamate | Benzoyl | Broad-spectrum anthelmintic |

| Fenbendazole | Methylcarbamate | Phenyl-sulfanyl | Broad-spectrum anthelmintic |

| Thiabendazole | Thiazol-4-yl | H | Anthelmintic, antifungal |

| Parbendazole | Methylcarbamate | Butyl | Anthelmintic |

Experimental Protocols

The evaluation of the anthelmintic activity of benzimidazole derivatives involves a combination of in vitro and in vivo assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of a compound on the polymerization of tubulin, the primary molecular target of benzimidazoles.

Methodology:

-

Tubulin Isolation: Tubulin is purified from a relevant source, often parasitic or mammalian cells, through cycles of polymerization and depolymerization.

-

Assay Setup: Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C in the presence of various concentrations of the test compound.

-

Data Acquisition: The extent of tubulin polymerization is monitored over time by measuring the increase in turbidity (absorbance) at 340 nm using a spectrophotometer.

-

Analysis: The inhibitory concentration (IC50) is determined by plotting the rate of polymerization against the compound concentration.

In Vivo Efficacy Studies in Animal Models

Animal models of helminth infection are essential for evaluating the in vivo efficacy, pharmacokinetics, and safety of novel anthelmintic candidates.

Methodology:

-

Infection Model: A suitable host animal (e.g., mouse, gerbil) is infected with a specific species of helminth (e.g., Heligmosomoides polygyrus, Trichinella spiralis).

-

Treatment: Following the establishment of infection, animals are treated with the test compound, typically administered orally.

-

Efficacy Assessment: The efficacy of the treatment is determined by comparing the worm burden in treated animals to that in an untreated control group. This is typically done by sacrificing the animals at a specific time point post-treatment and counting the number of adult worms and/or larvae in the relevant organs.

-

Data Analysis: The percentage reduction in worm burden is calculated to determine the efficacy of the compound.

Synthetic Strategy and Experimental Workflow

The synthesis of albendazole and its analogs generally follows a multi-step process, starting from a substituted o-phenylenediamine. The general workflow for the synthesis and evaluation of novel benzimidazole anthelmintics is depicted below.

Caption: A generalized workflow for the synthesis and biological evaluation of novel benzimidazole anthelmintics.

A common synthetic route to albendazole involves the reaction of 4-(propylthio)-o-phenylenediamine with a cyanamide derivative, followed by cyclization and carbamoylation.[8]

Mechanism of Action Signaling Pathway

The primary mechanism of action of benzimidazole anthelmintics is the disruption of microtubule function in the parasite.

Caption: The signaling pathway illustrating the mechanism of action of benzimidazole anthelmintics.

By binding to the colchicine-sensitive site of β-tubulin, benzimidazoles inhibit the assembly of tubulin dimers into microtubules.[3][4] This disruption of the cytoskeleton has several downstream effects, including the impairment of glucose uptake and depletion of energy reserves, ultimately leading to paralysis and death of the parasite.[3][5][6]

Conclusion

The benzimidazole scaffold remains a highly privileged structure in the development of anthelmintic drugs. The structure-activity relationships, particularly concerning substitutions at the 2- and 5-positions, are well-established and provide a rational basis for the design of new, more effective agents. A thorough understanding of the SAR, coupled with robust in vitro and in vivo testing protocols, is critical for the continued development of novel benzimidazole-based therapies to combat parasitic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Albendazole - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 6. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Albendazole synthesis - chemicalbook [chemicalbook.com]

In Vitro Anthelmintic Spectrum of Benzimidazoles: A Technical Guide with a Focus on Luxabendazole's Class

Disclaimer: This technical guide addresses the in vitro anthelmintic spectrum of benzimidazoles as a class of compounds. Despite a comprehensive search, specific quantitative data and detailed experimental protocols for Luxabendazole are scarce in publicly available scientific literature. Therefore, this document leverages data from closely related and well-studied benzimidazoles, such as Albendazole, to provide a representative overview for researchers, scientists, and drug development professionals. The methodologies and data presented should be considered as a general framework for the in vitro evaluation of benzimidazole anthelmintics.

Introduction to Benzimidazole Anthelmintics

Benzimidazoles are a major class of broad-spectrum anthelmintic agents used extensively in both human and veterinary medicine. Their efficacy extends to a wide range of parasitic helminths, including nematodes, cestodes, and trematodes. The core chemical structure of these compounds is a bicyclic molecule composed of a fusion of benzene and imidazole rings. Luxabendazole belongs to this prominent class of drugs. The primary mechanism of action for benzimidazoles is the inhibition of tubulin polymerization, which disrupts microtubule-dependent cellular processes in the parasite, ultimately leading to its death.[1][2][3]

Mechanism of Action: Targeting the Parasite's Cytoskeleton

The selective toxicity of benzimidazoles against helminths is attributed to their higher affinity for parasite β-tubulin compared to mammalian β-tubulin. By binding to the colchicine-sensitive site of β-tubulin, these compounds inhibit the formation of microtubules.[2][3] This disruption has several downstream effects crucial for parasite survival:

-

Impaired Glucose Uptake: Microtubules are essential for the intracellular transport of nutrients. Their disruption leads to impaired glucose absorption by the parasite, resulting in energy depletion and the exhaustion of glycogen stores.[2][3]

-

Inhibition of Cell Division: Microtubules form the mitotic spindle, which is necessary for cell division. Benzimidazoles' interference with microtubule formation blocks egg production and larval development.[2]

-

Disruption of Cellular Integrity and Transport: The maintenance of cell shape, motility, and the secretion of essential molecules are all dependent on a functional microtubule network.

At higher concentrations, some benzimidazoles may also inhibit parasitic metabolic enzymes like malate dehydrogenase and fumarate reductase, further contributing to energy depletion.[2]

Figure 1. Benzimidazole Mechanism of Action.

In Vitro Anthelmintic Spectrum and Efficacy Data

Table 1: In Vitro Efficacy of Albendazole Against Helminth Eggs and Larvae

| Helminth Species | Assay Type | Metric | Concentration/Value | Reference |

| Haemonchus contortus | Egg Hatch Assay | IC50 | 119 nM | [4] |

| Haemonchus contortus | Larval Motility | IC50 | 18 µM (for Flufenerim, a compound screened alongside) | [4] |

| Ancylostoma ceylanicum | Larval Toxicity | Inhibition | >90% activity | [4] |

Table 2: In Vitro Efficacy of Albendazole Against Adult Helminths

| Helminth Species (Model) | Assay Type | Metric | Time to Paralysis/Death | Concentration | Reference |

| Pheretima posthuma (Earthworm) | Adult Motility | Paralysis & Death | Varies with concentration | 20 mg/ml | |

| Haemonchus contortus | Adult Motility | Mortality | 100% within 8 hours | 1.25 mg/ml | [5] |

Experimental Protocols for In Vitro Anthelmintic Assays

A variety of in vitro assays are employed to determine the anthelmintic activity of compounds. The choice of assay depends on the target helminth species and the specific life stage of interest.

Egg Hatch Assay (EHA)

This assay is used to evaluate the ovicidal activity of a compound.

-

Parasite Egg Collection: Helminth eggs are recovered from the feces of infected host animals and purified.

-

Incubation: A standardized number of eggs are incubated in a multi-well plate with varying concentrations of the test compound (e.g., Luxabendazole) and control substances (positive and negative controls).

-

Hatching and Assessment: After an incubation period (e.g., 48 hours), the number of hatched larvae and unhatched eggs in each well is counted under a microscope.

-

Data Analysis: The percentage of egg hatch inhibition is calculated for each concentration, and the IC50 value (the concentration that inhibits 50% of egg hatching) is determined.

Larval Motility/Development Assay

This assay assesses the larvicidal effects of a compound.

-

Larval Preparation: L1 or L3 stage larvae are obtained from hatched eggs or fecal cultures.

-

Exposure: A defined number of larvae are exposed to a range of concentrations of the test compound in a liquid medium within a multi-well plate.

-

Motility Assessment: Larval motility is observed at specific time points (e.g., 24, 48, 72 hours). Motility can be scored visually or using automated tracking software.

-

Data Analysis: The percentage of larval mortality or inhibition of motility is calculated, and IC50 or LD50 values are determined.

Adult Motility Assay

This assay is used to determine the effect of a compound on adult worms. Due to the difficulty in obtaining adult parasitic helminths for in vitro studies, model organisms like the earthworm (Pheretima posthuma) are often used for preliminary screening.

-

Worm Collection: Adult worms (e.g., Pheretima posthuma) of similar size are collected and washed.

-

Exposure: Worms are placed in Petri dishes containing the test compound dissolved in a suitable solvent at various concentrations.

-

Observation: The time taken for paralysis (no movement except when shaken) and death (no movement when dipped in warm water) is recorded.

-

Data Analysis: The results are compared with a reference standard drug (e.g., Albendazole) and a negative control.

Figure 2. General Workflow for In Vitro Anthelmintic Testing.

Conclusion and Future Directions

While Luxabendazole belongs to the well-established benzimidazole class of anthelmintics with a known mechanism of action, there is a notable lack of specific in vitro efficacy data in the public domain. The information available for related compounds like Albendazole suggests that Luxabendazole is likely to exhibit a broad spectrum of activity against various helminths by targeting tubulin polymerization.

To fully characterize the in vitro anthelmintic spectrum of Luxabendazole, further research is essential. Future studies should focus on:

-

Systematic in vitro screening of Luxabendazole against a wide panel of economically and medically important helminth species.

-

Determination of quantitative efficacy metrics such as IC50 and LD50 values for different life stages (eggs, larvae, and adults).

-

Comparative studies to evaluate the in vitro potency of Luxabendazole relative to other commercially available benzimidazoles.

-

Investigation into the metabolism of Luxabendazole and the in vitro anthelmintic activity of its metabolites.

Such data are crucial for the rational design of drug efficacy studies and for optimizing the clinical and veterinary use of Luxabendazole.

References

- 1. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 2. Albendazole - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Luxabendazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for Luxabendazole, a benzimidazole anthelmintic agent. The information is compiled and adapted from established synthetic methodologies for benzimidazole carbamates, with a focus on providing detailed experimental procedures, structured data, and visual workflows to aid in research and development.

Synthesis of Luxabendazole

The synthesis of Luxabendazole, chemically known as methyl 5-(4-fluorophenylsulfonyloxy)benzimidazole-2-carbamate, is a multi-step process that involves the formation of a key diamino intermediate followed by a cyclization reaction to construct the core benzimidazole structure.

Synthetic Pathway Overview

The overall synthetic route can be conceptualized as a two-stage process:

-

Formation of the Intermediate: Synthesis of 1,2-diamino-4-(4-fluorophenylsulfonyloxy)benzene.

-

Cyclization and Carbamoylation: Reaction of the diamino intermediate to form the final Luxabendazole product.

A patent for a similar compound outlines a process starting from p-aminophenol, which is first acylated and nitrated. The resulting intermediate undergoes a condensation reaction with 4-fluorophenylsulfonyl chloride, followed by hydrolysis and reduction to yield the key diamino intermediate. This intermediate is then cyclized to form the benzimidazole ring.[1][2]

Detailed Experimental Protocols

Step 1: Synthesis of 1,2-diamino-4-(4-fluorophenylsulfonyloxy)benzene (Intermediate)

This crucial intermediate can be prepared through the reduction of a nitro-substituted precursor. A general approach involves the catalytic hydrogenation of 2-nitro-4-(4-fluorophenylsulfonyloxy)aniline.

-

Reaction Scheme:

-

2-nitro-4-(4-fluorophenylsulfonyloxy)aniline + H₂ (with catalyst) → 1,2-diamino-4-(4-fluorophenylsulfonyloxy)benzene

-

-

Protocol:

-

In a suitable reaction vessel, dissolve 2-nitro-4-(4-fluorophenylsulfonyloxy)aniline in an appropriate solvent such as methanol or ethanol.

-

Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-5 bar) or bubble hydrogen gas through the solution at atmospheric pressure.

-

Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed, or until reaction completion is confirmed by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 1,2-diamino-4-(4-fluorophenylsulfonyloxy)benzene. This intermediate is often used in the next step without extensive purification.

-

Step 2: Synthesis of Luxabendazole via Cyclization

The final step involves the reaction of the diamino intermediate with a cyclizing agent that also provides the methyl carbamate moiety. A common reagent for this transformation is N,N'-bis(methoxycarbonyl)-S-methylisothiourea.

-

Reaction Scheme:

-

1,2-diamino-4-(4-fluorophenylsulfonyloxy)benzene + N,N'-bis(methoxycarbonyl)-S-methylisothiourea → Luxabendazole

-

-

Protocol:

-

Dissolve the crude 1,2-diamino-4-(4-fluorophenylsulfonyloxy)benzene in a mixture of a suitable alcohol (e.g., methanol or isopropanol) and an acid catalyst, such as acetic acid.

-

Add N,N'-bis(methoxycarbonyl)-S-methylisothiourea to the solution. The molar ratio of the cyclizing agent to the diamine is typically in the range of 1.0 to 1.2 equivalents.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature, which may induce the precipitation of the crude Luxabendazole.

-

Collect the solid product by filtration and wash it with a small amount of cold solvent (e.g., the alcohol used in the reaction) to remove residual impurities.

-

Purification of Luxabendazole

Purification of the crude Luxabendazole is essential to obtain a product of high purity suitable for pharmaceutical applications. Recrystallization is a common and effective method.

Recrystallization Protocol

The choice of solvent is critical for effective recrystallization. For benzimidazole derivatives like Albendazole, solvents such as dimethylformamide (DMF), formic acid, and acetic acid have been employed. A mixed solvent system can also be effective.

-

Protocol:

-

Dissolve the crude Luxabendazole in a minimal amount of a suitable hot solvent or solvent mixture (e.g., a mixture of DMF and methanol, or acetic acid and water).

-

If the solution is colored, treatment with activated charcoal may be necessary to remove colored impurities.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of a cold, non-solvent (a solvent in which Luxabendazole is poorly soluble) to remove any adhering mother liquor.

-

Dry the purified Luxabendazole crystals under vacuum.

-

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of Luxabendazole. Please note that specific values may vary depending on the exact experimental conditions.

Table 1: Synthesis Reaction Parameters (Illustrative)

| Parameter | Step 1: Reduction | Step 2: Cyclization |

| Key Reagents | 2-nitro-4-(4-fluorophenylsulfonyloxy)aniline, H₂, Catalyst (e.g., Raney Ni) | 1,2-diamino-4-(4-fluorophenylsulfonyloxy)benzene, N,N'-bis(methoxycarbonyl)-S-methylisothiourea |

| Solvent | Methanol or Ethanol | Methanol/Acetic Acid |

| Temperature | Room Temperature | Reflux |

| Reaction Time | 2-8 hours | 3-6 hours |

| Typical Yield | >90% (crude) | 70-85% (after purification) |

Table 2: Physicochemical and Analytical Data of Luxabendazole

| Property | Value | Analytical Method |

| Molecular Formula | C₁₅H₁₂FN₃O₅S | - |

| Molecular Weight | 365.34 g/mol | - |

| Melting Point | Not definitively reported; expected to be >200 °C based on similar structures. | Capillary Melting Point Apparatus |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF. | Solubility Test |

| HPLC Conditions | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water with modifiers (e.g., formic acid, ammonium acetate)Detection: UV at ~290 nm | High-Performance Liquid Chromatography |

| ¹H NMR (DMSO-d₆, δ, ppm) | Aromatic protons, carbamate proton, and methyl protons are expected. Specific shifts are not available in the searched literature. | Nuclear Magnetic Resonance Spectroscopy |

Visualization of Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Luxabendazole.

References

Luxabendazole: A Physicochemical Profile for the Research Professional

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the core physicochemical properties of Luxabendazole, a benzimidazole anthelmintic. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate further investigation and formulation development. Due to the limited publicly available experimental data for Luxabendazole, information from the structurally similar and well-characterized benzimidazole, Albendazole, is included for comparative purposes and to provide context for expected properties and experimental methodologies.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a drug substance are critical determinants of its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). This section details the known and predicted properties of Luxabendazole.

Chemical Identity and Structure

Luxabendazole, with the IUPAC name [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] 4-fluorobenzenesulfonate, is a derivative of the benzimidazole scaffold.[1] Its chemical structure is presented below:

Chemical Structure of Luxabendazole

Quantitative Physicochemical Data

The following tables summarize the key physicochemical parameters for Luxabendazole. Where specific experimental data for Luxabendazole is unavailable, computed values or data from the related compound Albendazole are provided for reference.

Table 1: General Physicochemical Properties of Luxabendazole

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂FN₃O₅S | PubChem[1] |

| Molecular Weight | 365.3 g/mol | PubChem[1] |

| CAS Number | 90509-02-7 | PubChem[1] |

| Appearance | White to off-white powder (Expected) | Inferred from Albendazole[2] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Remarks | Source |

| LogP (XLogP3) | 2.7 | Computed value | PubChem[1] |

| Water Solubility | Practically insoluble (Expected) | Inferred from Albendazole's poor water solubility[2][3] | - |

| Solubility in Organic Solvents | Expected to be soluble in dimethylsulfoxide (DMSO), strong acids, and strong bases; slightly soluble in methanol, chloroform, ethyl acetate, and acetonitrile. | Based on Albendazole's solubility profile[2] | - |

| pKa | Not available | - | - |

Table 3: Thermal Properties

| Property | Value | Remarks | Source |

| Melting Point | Not available | Data for the related compound Albendazole is in the range of 208-210 °C.[3] | - |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of key physicochemical properties, based on standard pharmaceutical practices and literature for related compounds.

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

Methodology: Capillary Melting Point Method

-

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range.

Solubility Determination

Solubility is a critical factor influencing a drug's dissolution rate and bioavailability.

Methodology: Shake-Flask Method

-

An excess amount of the solid drug is added to a known volume of the solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.

-

The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved drug in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.

Methodology: Shake-Flask Method

-

A known amount of the drug is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously to allow for the partitioning of the drug between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to separate the n-octanol and water layers.

-

The concentration of the drug in each phase is determined using a suitable analytical method.

-

The LogP is calculated as the logarithm of the ratio of the concentration of the drug in the n-octanol phase to its concentration in the aqueous phase.

Determination of pKa

The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's ionization state at different physiological pH values.

Methodology: Potentiometric Titration

-

A known concentration of the drug is dissolved in a suitable solvent (often a co-solvent system if aqueous solubility is low).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at which the drug is half-ionized.

Mechanism of Action: Inhibition of Tubulin Polymerization

Luxabendazole, like other benzimidazoles, is believed to exert its anthelmintic effect by targeting the protein tubulin. This interaction disrupts the formation and function of microtubules, which are essential for various cellular processes in the parasite.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of Luxabendazole, leading to parasite death.

Caption: Proposed mechanism of action of Luxabendazole via inhibition of microtubule polymerization in parasite cells.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of Luxabendazole for the research community. While specific experimental data for Luxabendazole remains limited, the information presented, including comparative data from Albendazole and detailed experimental protocols, offers a robust starting point for further investigation. The elucidation of its mechanism of action as a tubulin polymerization inhibitor provides a clear direction for efficacy and mechanism-based studies. As research progresses, a more complete experimental profile for Luxabendazole will undoubtedly emerge, further aiding in its development and application.

References

- 1. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 2. researchgate.net [researchgate.net]

- 3. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the In Vitro Metabolic Landscape of Albendazole: A Technical Guide

A Note on the Subject: This technical guide focuses on the in vitro metabolism and metabolite identification of albendazole . Initial searches for "luxabendazole" did not yield specific metabolism studies, suggesting a possible misspelling or a less common compound. Given the structural similarities and the extensive research available on the closely related anthelmintic albendazole, this paper provides a comprehensive overview of its metabolic fate in laboratory settings. This information is crucial for researchers, scientists, and drug development professionals working with benzimidazole-class compounds.

Introduction to Albendazole Metabolism

Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic widely used in both human and veterinary medicine. Its efficacy is largely dependent on its biotransformation into active and inactive metabolites. The primary metabolic pathway involves the oxidation of the sulfide group to form albendazole sulfoxide (ABZ-SO), the main active metabolite, which is then further oxidized to the inactive albendazole sulfone (ABZ-SO2)[1][2][3]. In vitro studies are essential for elucidating the enzymes involved, the kinetics of these transformations, and for identifying potential drug-drug interactions.

The in vivo metabolism of albendazole follows a path from albendazole to albendazole sulfoxide (ABZSO), then to albendazole sulfone (ABZSO2), and finally to albendazole amino sulfone (ABZSO2-NH2)[4]. ABZSO is the key active component that prevents parasites from absorbing glucose[4].

Key Metabolic Pathways and Enzymes

The in vitro metabolism of albendazole is predominantly carried out in the liver by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).

-

Sulfoxidation (Activation): The conversion of albendazole to its active metabolite, albendazole sulfoxide, is a critical step. In human liver microsomes, this reaction is mediated by both FMO and CYP enzymes, with a major contribution from CYP3A4[5].

-

Sulfonation (Inactivation): The subsequent oxidation of albendazole sulfoxide to the inactive albendazole sulfone is also mediated by CYP enzymes[5]. Studies suggest the involvement of CYP1A2 in this step in humans[5].

-

Hydroxylation: Another metabolic route involves the hydroxylation of albendazole, although this is generally a minor pathway compared to sulfoxidation.

The metabolic journey of albendazole is a critical determinant of its therapeutic efficacy and safety profile. The primary route of metabolism involves two key oxidative steps: sulfoxidation and sulfonation.

The initial and most significant metabolic conversion is the sulfoxidation of the parent albendazole molecule. This reaction is catalyzed by both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) within the liver. The product of this step is albendazole sulfoxide (ABZ-SO), which is the principal active anthelmintic metabolite.

Following its formation, albendazole sulfoxide undergoes further oxidation in a process known as sulfonation . This step is also mediated by CYP enzymes and results in the formation of albendazole sulfone (ABZ-SO2). Unlike its precursor, albendazole sulfone is pharmacologically inactive. This conversion, therefore, represents a detoxification and inactivation pathway, preparing the compound for eventual elimination from the body.

Quantitative Analysis of In Vitro Metabolism

The following tables summarize quantitative data from various in vitro studies on albendazole metabolism. These studies typically utilize liver microsomes from different species to investigate the kinetics of metabolite formation.

Table 1: Michaelis-Menten Kinetic Parameters for Albendazole Sulfoxidation in Cattle Liver Microsomes

| Parameter | Value | Unit |

| Vmax | 0.27 | nmol ABZ-SO/min/mg protein |

| Km | 15.10 | µM |

| Vmax (+)-ABZ-SO | 0.11 | nmol/min/mg protein |

| Km (+)-ABZ-SO | 9.40 | µM |

| Vmax (-)-ABZ-SO | 0.16 | nmol/min/mg protein |

| Km (-)-ABZ-SO | 26.70 | µM |

Source: Data compiled from studies on enantioselective liver microsomal sulphoxidation of albendazole in cattle.[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Albendazole and its Metabolites in Muscle Tissue

| Compound | LOD (µg/kg) | LOQ (µg/kg) |

| Albendazole (ABZ) | 2.8–3.6 | 10.0–10.9 |

| Albendazole Sulfone (ABZ-SO2) | 0.2–0.4 | 1.0–1.5 |

| Albendazole Sulfoxide (ABZ-SO) | 2.4–3.8 | 8.0–9.7 |

| Albendazole-2-aminosulfone (ABZ-2NH2-SO2) | 0.5–0.9 | 1.5–3.0 |

Source: Data from a study on the simultaneous determination of albendazole and its three metabolites in pig and poultry muscle.[7]

Experimental Protocols for In Vitro Metabolism Studies

Detailed methodologies are crucial for the reproducibility of in vitro metabolism studies. The following sections outline typical experimental protocols.

Incubation with Liver Microsomes

The biotransformation of albendazole is commonly studied in vitro using liver microsomes from various species, including humans, cattle, sheep, and pigs[8].

Objective: To determine the metabolic profile and kinetics of albendazole in a controlled in vitro system.

Materials:

-

Pooled liver microsomes (e.g., human, rat, cattle)

-

Albendazole (substrate)

-

NADPH regenerating system (cofactor)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

Internal standard for analytical quantification

Procedure:

-

A reaction mixture is prepared containing liver microsomes, phosphate buffer, and albendazole.

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

-

The metabolic reaction is initiated by adding the NADPH regenerating system.

-

The incubation is carried out at 37°C with gentle shaking for a specified time (e.g., 0-60 minutes).

-

The reaction is terminated by adding a quenching solution, which also serves to precipitate proteins.

-

The sample is centrifuged to pellet the precipitated protein.

-

The supernatant is collected for analysis.

Metabolite Identification and Quantification

The identification and quantification of albendazole and its metabolites are typically performed using high-performance liquid chromatography (HPLC) coupled with various detectors.

-

HPLC with UV or Photodiode Array (PDA) Detection: This is a common method for quantifying albendazole and its major metabolites. A C18 column is often used for separation, with a mobile phase consisting of a mixture of acetonitrile and a buffer solution[9]. The detector is typically set at a wavelength of 290 nm[10].

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, LC-MS/MS is employed. This technique allows for the detection of metabolites at very low concentrations and provides structural information for metabolite identification[4][11]. Precursor-to-product ion transitions are monitored for each compound of interest. For instance, for albendazole, the transition might be m/z 266.1 -> 234.1[4].

Sample Preparation for Analysis:

-

Liquid-Liquid Extraction (LLE): The supernatant from the incubation mixture can be extracted with an organic solvent like ethyl acetate.

-

Solid-Phase Extraction (SPE): Alternatively, the sample can be passed through an SPE cartridge to clean up the sample and concentrate the analytes of interest[9].

-

The extracted and purified sample is then evaporated to dryness and reconstituted in the mobile phase before injection into the HPLC system.

Conclusion

In vitro studies are indispensable for characterizing the metabolic pathways of albendazole. The use of liver microsomes has provided significant insights into the roles of CYP450 and FMO enzymes in its activation and deactivation. The detailed experimental protocols and analytical methods described in this guide provide a framework for conducting robust and reproducible research in this area. Understanding the in vitro metabolism of albendazole is a cornerstone for predicting its in vivo behavior, assessing potential drug interactions, and ensuring its safe and effective use in clinical and veterinary practice.

References

- 1. In vitro effects of albendazole and its metabolites on the cell proliferation kinetics and micronuclei frequency of stimulated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Albendazole treatment of echinococcosis in humans: effects on microsomal metabolism and drug tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry | PLOS One [journals.plos.org]

- 5. scielo.br [scielo.br]

- 6. Enantioselective liver microsomal sulphoxidation of albendazole in cattle: effect of nutritional status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Liver microsomal biotransformation of albendazole in deer, cattle, sheep and pig and some related wild breeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of albendazole metabolites in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS/MS methods for albendazole analysis in feed and its metabolite residues in fish fillet and a leaching study in feed after an alternative procedure for drug incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Primary Molecular Target: β-Tubulin

The principal molecular target of Luxabendazole and other benzimidazole anthelmintics in helminths is the protein β-tubulin .[1] Microtubules, critical components of the eukaryotic cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers. These structures are vital for a multitude of cellular functions, including the maintenance of cell shape, intracellular transport, cell motility, and the formation of the mitotic spindle during cell division.[2][3]

Luxabendazole selectively binds to a specific site on the β-tubulin subunit of helminths, known as the colchicine-binding domain.[4][5] This binding event inhibits the polymerization of tubulin dimers into microtubules.[2][3] The preferential toxicity of Luxabendazole towards helminths is attributed to its significantly higher binding affinity for parasite β-tubulin compared to mammalian β-tubulin.[6]

Mechanism of Action

The binding of Luxabendazole to β-tubulin disrupts the dynamic equilibrium between tubulin dimers and microtubules. This interference leads to a net depolymerization of microtubules, triggering a series of downstream events that are detrimental to the parasite:

-

Disruption of Cellular Integrity: The loss of microtubule structures compromises the parasite's cellular architecture.

-

Impaired Nutrient Absorption: In intestinal nematodes, the microtubule-rich intestinal cells are particularly affected, leading to impaired glucose uptake and subsequent depletion of glycogen reserves.[4]

-

Inhibition of Cell Division: The failure to form a functional mitotic spindle arrests cell division, preventing growth, and reproduction.[4]

-

Inhibition of Secretory Processes: Microtubules are essential for the transport of vesicles. Their disruption inhibits the secretion of vital molecules.[3]

Ultimately, these cellular disruptions lead to paralysis and death of the helminth.

Resistance Mechanisms

Resistance to benzimidazoles, including what can be inferred for Luxabendazole, is primarily associated with single nucleotide polymorphisms (SNPs) in the gene encoding for β-tubulin isotype 1. These genetic alterations can lead to amino acid substitutions that reduce the binding affinity of the drug to its target. Common mutations are found at codons 167 (F167Y), 198 (E198A), and 200 (F200Y) in various helminth species.[7]

Quantitative Data (Representative)

As specific quantitative binding and inhibition data for Luxabendazole are scarce in the available literature, this section presents representative data from other well-studied benzimidazoles, such as Mebendazole (MBZ) and Albendazole (ABZ), which share the same primary molecular target and mechanism of action. These values illustrate the high affinity of benzimidazoles for helminth tubulin.

| Benzimidazole | Helminth Species | Assay Type | Parameter | Value | Reference |

| Mebendazole | Haemonchus contortus | Radioligand Binding | Ka | (1.6 ± 0.2) x 108 M-1 | [6] |

| Mebendazole | Trichostrongylus colubriformis (Susceptible) | Radioligand Binding | Maximum Binding | Significantly higher than resistant strain | [8] |

| Albendazole | Haemonchus contortus (Susceptible) | Radioligand Binding | IC50 | Lower than resistant strain | [1] |

| Various BZs | Haemonchus contortus | Radioligand Binding | Ka | 107 M-1 order of magnitude | [9] |

| Mebendazole | Porcine Brain Tubulin | Tubulin Polymerization | Kd | 2.8 x 105 M-1 | [5] |

Note: Ka = Association constant, IC50 = Half-maximal inhibitory concentration, Kd = Dissociation constant. Higher Ka and lower IC50/Kd values indicate stronger binding/inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of benzimidazoles with their molecular target, β-tubulin.

Tubulin Polymerization Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin, which can be monitored by an increase in turbidity.

Materials:

-

Purified helminth or mammalian tubulin (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP, 5% glycerol)

-

Test compound (Luxabendazole) dissolved in an appropriate solvent (e.g., DMSO)

-

Control inhibitors (e.g., colchicine, nocodazole) and stabilizers (e.g., paclitaxel)

-

Temperature-controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340-350 nm.

Procedure:

-

Prepare the reaction mixture on ice, containing the polymerization buffer and the desired concentration of purified tubulin (typically 2-4 mg/mL).

-

Add the test compound (Luxabendazole) or control compounds at various concentrations to the wells of a pre-chilled 96-well plate. Include solvent-only controls.

-

Add the tubulin-containing reaction mixture to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm or 350 nm over time (e.g., every 30 seconds for 60-90 minutes).

-

The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.

-

Calculate the IC50 value for Luxabendazole by plotting the percentage of inhibition against the log of the compound concentration.[10][11]

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a non-radiolabeled compound (Luxabendazole) for tubulin by measuring its ability to compete with a radiolabeled benzimidazole (e.g., [³H]Mebendazole) for binding to the target.

Materials:

-

Partially purified tubulin from helminth extracts.

-

Radiolabeled benzimidazole (e.g., [³H]Mebendazole).

-

Unlabeled test compound (Luxabendazole).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubate a fixed concentration of the radiolabeled benzimidazole with the tubulin preparation in the presence of varying concentrations of unlabeled Luxabendazole.

-

Allow the binding to reach equilibrium.

-

Separate the tubulin-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

The concentration of Luxabendazole that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[1][8]

Visualizations

Signaling Pathway: Downstream Effects of β-Tubulin Inhibition

Caption: Mechanism of action of Luxabendazole in helminths.

Experimental Workflow: Anthelmintic Target Identification

Caption: A generalized workflow for anthelmintic target identification.

Conclusion

The primary molecular target of Luxabendazole in helminths is unequivocally β-tubulin. Its mechanism of action, shared with other benzimidazoles, involves the inhibition of microtubule polymerization, leading to widespread cellular dysfunction and parasite death. While specific quantitative data for Luxabendazole remains elusive in publicly accessible domains, the wealth of information from analogous compounds provides a robust framework for understanding its potent anthelmintic activity. The experimental protocols and workflows detailed herein offer a guide for the continued investigation and development of benzimidazole-based anthelmintics. Further research to elucidate the precise binding kinetics and inhibitory concentrations of Luxabendazole would be invaluable to the field.

References

- 1. Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin: binding affinity and anthelmintic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tubulin and benzimidazole-resistance in Trichostrongylus colubriformis (Nematoda) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of tubulin polymerization by Mebendazole [hero.epa.gov]

- 6. The kinetics of mebendazole binding to Haemonchus contortus tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Temperature dependent binding of mebendazole to tubulin in benzimidazole-susceptible and -resistant strains of Trichostrongylus colubriformis and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. specific-interaction-of-benzimidazole-anthelmintics-with-tubulin-from-developing-stages-of-thiabendazole-susceptible-and-resistant-haemonchus-contortus - Ask this paper | Bohrium [bohrium.com]

- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Luxabendazole: A Technical Overview of a Broad-Spectrum Anthelmintic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luxabendazole, also known by its developmental code HOE 216V, is a benzimidazole carbamate anthelmintic agent. It has been identified as a broad-spectrum anthelmintic with potential efficacy against various parasitic worms, including nematodes, cestodes, and trematodes, in both their immature and adult stages. This technical guide provides a consolidated overview of the available scientific and patent literature on Luxabendazole, focusing on its discovery, synthesis, and key experimental data. Due to the limited publicly available information, this document summarizes the core technical details that have been disclosed.

Discovery and Developmental History

Luxabendazole, with the chemical name methyl 5-(4-fluorophenylsulfonyloxy)benzimidazole-2-carbamate, emerged from research into benzimidazole carbamates, a class of compounds known for their anthelmintic properties. While the detailed developmental history leading to its discovery is not extensively documented in peer-reviewed literature, its chemical structure and synthesis were described in patents.

Chemical Synthesis

The synthesis of Luxabendazole involves a multi-step process, as outlined in the patent literature. One described method starts from p-aminophenol and proceeds through several intermediates to yield the final compound.

Experimental Protocol: Synthesis of Luxabendazole

The following is a generalized protocol based on patent descriptions for the synthesis of Luxabendazole. Specific reagents, reaction conditions, and yields may vary based on the exact patent and optimization studies.

-

Nitration and Acylation of p-aminophenol: p-aminophenol is used as a starting material to prepare 3-nitro-4-substituted aminophenol intermediates through acylation and nitration reactions[1].

-

Condensation: The 3-nitro-4-substituted aminophenol intermediate is then subjected to a condensation reaction with 4-fluorophenylsulfonyl chloride in an alkaline solution. This is followed by hydrolysis to obtain a 2-nitro-4-(4-fluorophenyl-sulfonyl)-aniline intermediate.

-

Reduction: The nitro group of the 2-nitro-4-(4-fluorophenyl-sulfonyl)-aniline intermediate is reduced to an amino group, yielding a 4-(4-fluorophenyl-sulfonyl)-o-phenylenediamine intermediate.

-

Cyclization: The final step involves a cyclization reaction of the 4-(4-fluorophenyl-sulfonyl)-o-phenylenediamine intermediate with a suitable cyclizing agent to form the benzimidazole ring and introduce the methyl carbamate moiety, resulting in Luxabendazole.

Figure 1: Simplified workflow for the chemical synthesis of Luxabendazole.

Mechanism of Action

While specific studies on the mechanism of action of Luxabendazole are not available, as a benzimidazole carbamate, it is presumed to share the same mechanism as other drugs in its class, such as albendazole and mebendazole. The primary mode of action for benzimidazoles is the inhibition of tubulin polymerization[2][3][4].

This disruption of microtubule formation in parasitic helminths leads to:

-

Impaired glucose uptake and depletion of glycogen stores.

-

Inhibition of cell division and egg production.

-

Degenerative changes in the intestinal cells of the parasite.

Ultimately, these effects lead to energy depletion, immobilization, and death of the parasite.

Figure 2: Presumed mechanism of action for Luxabendazole based on the benzimidazole class.

Preclinical Data

The publicly available preclinical data for Luxabendazole is limited. The most detailed study found is the bacterial mutagenicity evaluation.

Mutagenicity Studies

Luxabendazole was evaluated for its mutagenic potential using the Ames test with Salmonella typhimurium strains TA1535, TA1538, TA98, and TA100, and the Escherichia coli Tryp- reversion test with strains WP2, WP2uvrA-, and CM891. The tests were conducted with and without metabolic activation (S9 mix)[1].

Table 1: Summary of Mutagenicity Testing of Luxabendazole [1]

| Test System | Strains | Concentration Range (µ g/plate ) | Metabolic Activation (S9) | Result |

| Salmonella typhimurium (Ames Test) | TA1535, TA1538, TA98, TA100 | 0.5 - 2500 | With and Without | Non-mutagenic |

| Escherichia coli (Tryp- Reversion) | WP2, WP2uvrA-, CM891 (WP2 uvrA- pKM101) | 0.5 - 500 | With and Without | Non-mutagenic |

Experimental Protocol: Bacterial Mutagenic Evaluation[1]

-

Test Substance: Luxabendazole

-

Test Systems:

-

Salmonella typhimurium strains: TA1535, TA1538, TA98, and TA100.

-

Escherichia coli strains: WP2, WP2uvrA-, and its pKM 101-containing derivative CM891.

-

-

Concentrations:

-

S. typhimurium: 0.5, 5, 50, 500, 1250, and 2500 µ g/plate .

-

E. coli: 0.5, 5, 50, and 500 µ g/plate .

-

-

Metabolic Activation: Tests were performed with and without the addition of a post-mitochondrial liver fraction (S9) from Wistar rats pretreated with Aroclor®.

-

Controls: Positive and negative controls were included in each experiment.

-

Procedure: The plate incorporation method was likely used, where the bacterial strains, test compound, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates. The plates are incubated, and the number of revertant colonies is counted.

-

Evaluation Criteria: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Clinical Data

As of the current review of publicly available literature, no clinical trial data for Luxabendazole has been identified. Its development may not have progressed to human trials, or the data has not been published.

Conclusion

Luxabendazole (HOE 216V) is a broad-spectrum benzimidazole carbamate anthelmintic for which the primary available technical information is derived from patent literature and a single published mutagenicity study. The synthesis process follows a logical pathway for benzimidazole derivatives. The available toxicological data from in vitro bacterial assays suggest it is non-mutagenic. Its mechanism of action is presumed to be consistent with other benzimidazoles, involving the disruption of microtubule function in parasites.

The lack of comprehensive preclinical efficacy, pharmacokinetic, and clinical trial data in the public domain limits a full assessment of its developmental history and therapeutic potential. Further research or disclosure of proprietary data would be necessary for a more complete understanding of Luxabendazole's profile as an anthelmintic agent.

References

- 1. Bacterial mutagenic evaluation of Luxabendazole, a new broad spectrum anthelmintic, with the Salmonella typhimurium His- and the Escherichia coli Tryp- reversion tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Albendazole? [synapse.patsnap.com]

Anthelmintic Properties of Benzimidazoles Against Cestodes: A Technical Guide Focused on Albendazole as a Luxabendazole Surrogate

Executive Summary

Cestode infections, caused by tapeworms such as Echinococcus, Taenia, and Hymenolepis species, pose a significant threat to both human and animal health globally. Benzimidazoles, a class of broad-spectrum anthelmintics, are a cornerstone of chemotherapeutic control of these parasites. This guide provides an in-depth technical overview of the anthelmintic properties of benzimidazoles, with a specific focus on Albendazole, against cestodes. It covers the mechanism of action, quantitative efficacy data from various preclinical and clinical studies, and detailed experimental protocols. Furthermore, this document includes visualizations of key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary anthelmintic action of benzimidazoles, including Albendazole, against cestodes is the disruption of microtubule polymerization.[1][2] This targeted action leads to a cascade of downstream effects that ultimately result in the parasite's death.

2.1 Inhibition of Tubulin Polymerization: Albendazole selectively binds to the β-tubulin subunit of the cestode's microtubules.[1][2] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions, including maintaining cell structure, intracellular transport, and cell division.[1] The disruption of the microtubule cytoskeleton is particularly prominent in the tegument of the cestode, a syncytial outer layer responsible for nutrient absorption and interaction with the host.[3][4]

2.2 Impaired Glucose Uptake and Energy Depletion: The disruption of microtubules in the tegument severely compromises the parasite's ability to absorb glucose and other essential nutrients from the host's intestine.[1] This leads to a depletion of glycogen stores and a significant reduction in ATP production, causing energy depletion, immobilization, and ultimately, the death of the parasite.[1][5]

2.3 Disruption of Protein Synthesis and Secretion: Recent studies on Mesocestoides corti have shown that Albendazole treatment leads to an accumulation of secretory materials in the tegumental cytons and a reduction in the incorporation of newly synthesized proteins in the distal tegument.[3][4] This suggests that the disruption of microtubules also affects intracellular trafficking and protein turnover, further contributing to the drug's efficacy.[3][4]

Signaling Pathway: Benzimidazole Action on Cestode Tegument

Caption: Mechanism of Albendazole action on cestode cells.

Quantitative Efficacy Data

The efficacy of Albendazole against various cestode species has been evaluated in numerous in vivo and in vitro studies. The following tables summarize the quantitative data from some of these key studies.

Table 1: In Vivo Efficacy of Albendazole Against Cestodes

| Cestode Species | Host | Drug Formulation & Dosage | Treatment Duration | Efficacy Metric | Result | Reference |

| Echinococcus granulosus (cystic echinococcosis) | Human | Albendazole: 10-15 mg/kg/day | 3-6 months (continuous) | Cure Rate / Regression | ~30% cure; 30-50% regression | [6] |

| Echinococcus multilocularis (alveolar echinococcosis) | Human | Albendazole: 10-15 mg/kg/day | ≥ 2 years (continuous) | Inhibition of Progression | ~50% of cases | [6] |

| Taenia solium (taeniasis) | Human | Albendazole: 400 mg/day | 3 consecutive days | Cure Rate | 96.4% | [7] |

| Taenia solium (taeniasis) | Human | Albendazole: 400 mg (single dose) | 1 day | Cure Rate | 52.0% | [7] |

| Mesocestoides vogae | Mice | Albendazole: 10 mg/kg/day | 10 consecutive days | Larval Count Reduction | Significant reduction (p < 0.001) | [8] |

Table 2: In Vitro Efficacy of Albendazole and its Metabolites Against Cestodes

| Cestode Species | Drug | Concentration | Exposure Time | Efficacy Metric | Result | Reference |

| Taenia crassiceps | Albendazole Sulfoxide (ABZSO) | 0.0125 - 2.5 µg/ml | 11 days | Mortality Rate | Time and concentration-dependent mortality | [9] |

| Taenia solium | (+)-(R)-Albendazole Sulfoxide | Not specified | Not specified | Antiparasitic Activity | Higher activity than (-)-(S)-ABZSO | [10] |

| Raillietina echinobothrida | Albendazole (Zentel®) | Various | Not specified | Lethal Activity | Dose-dependent | [11] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for researchers to replicate or build upon these studies.

In Vivo Efficacy Study in a Murine Model of Mesocestoides vogae Infection

-

Objective: To evaluate the in vivo efficacy of Albendazole in reducing the larval burden of Mesocestoides vogae in mice.

-

Animal Model: BALB/c mice are infected with the larval stage of M. vogae.

-

Treatment Protocol:

-

Infection is allowed to establish for a predefined period (e.g., 15 days post-infection).

-

A treatment group receives Albendazole orally at a dose of 10 mg/kg of body weight daily for 10 consecutive days.[8]

-

A control group receives a vehicle solution.

-

-

Efficacy Assessment:

-

At the end of the treatment period (e.g., Day 25 post-infection), mice are euthanized.

-

The peritoneal cavity is lavaged to collect the larval cestodes.

-

The number of larvae is counted for each mouse in the treated and control groups.

-

Statistical analysis (e.g., t-test) is performed to determine the significance of the reduction in larval counts.[8]

-

Experimental Workflow: In Vivo Efficacy Assessment

Caption: Workflow for in vivo efficacy testing of Albendazole.

In Vitro Susceptibility Testing of Taenia Cysts

-

Objective: To determine the in vitro susceptibility of Taenia cysts to Albendazole sulfoxide (the active metabolite of Albendazole).

-

Parasite Preparation:

-

Taenia crassiceps cysts are obtained from the peritoneal cavity of experimentally infected mice.

-

Taenia solium cysts are obtained from the skeletal muscle of naturally infected pigs.

-

Cysts are washed in a sterile saline solution.

-

-

Drug Preparation and Exposure:

-

A stock solution of Albendazole sulfoxide (ABZSO) is prepared in dimethyl sulfoxide (DMSO).

-

Working solutions are prepared in a culture medium to achieve final concentrations ranging from 0.0125 to 2.5 µg/ml.[9]

-

Control cultures contain the vehicle (e.g., 0.25% DMSO).

-

-

Incubation and Observation:

-

A defined number of cysts (e.g., 25) are placed in cell culture flasks with 5 ml of the drug-containing or control medium.

-

Cultures are incubated at 37°C with 5% CO2.

-

Cysts are observed daily for up to 11 days using an inverted light microscope.[9]

-

-

Assessment of Mortality:

-

Cyst mortality is assessed based on criteria such as total paralysis of the membrane and cyst collapse.[9]

-